Methyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate
CAS No.:
Cat. No.: VC17522439
Molecular Formula: C10H17NO2
Molecular Weight: 183.25 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate -](/images/structure/VC17522439.png)
Specification
Molecular Formula | C10H17NO2 |
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Molecular Weight | 183.25 g/mol |
IUPAC Name | methyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate |
Standard InChI | InChI=1S/C10H17NO2/c1-13-8(12)10(7-11)5-9(6-10)3-2-4-9/h2-7,11H2,1H3 |
Standard InChI Key | IOFAAYJITJVXNJ-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1(CC2(C1)CCC2)CN |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
Methyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate belongs to the spirocyclic family, featuring two fused cyclopropane rings sharing a central carbon atom. The 2-position of the spiro framework is substituted with a methyl ester () and an aminomethyl group (). This arrangement imposes significant steric strain, influencing its reactivity and conformational stability .
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Number | 1935316-01-0 |
Molecular Formula | |
Molecular Weight | 185.22 g/mol |
IUPAC Name | Methyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate |
The hydrochloride salt form of this compound (CAS 1808249-67-3) has a molecular weight of 205.68 g/mol and includes a chlorine atom () .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of spiro[3.3]heptane derivatives often begins with dimethyl spiro[3.3]heptane-2,6-dicarboxylate, as described in a 1973 patent . Key steps include:
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Hydrolysis: Selective hydrolysis of one ester group to yield a monoacid intermediate.
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Amidation: Conversion of the carboxylic acid to an amide using reagents like ethyl chloroformate and ammonia.
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Nitrile Formation: Treatment with phosphorus oxychloride to generate a nitrile intermediate.
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Reduction: Catalytic hydrogenation or lithium aluminum hydride reduction to introduce the aminomethyl group .
For methyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate, a plausible route involves nitrile reduction of methyl 2-cyanospiro[3.3]heptane-2-carboxylate, followed by purification via chromatography .
Physicochemical Properties
Stability and Reactivity
The spiro[3.3]heptane core confers rigidity, while the ester and amine groups introduce polar and nucleophilic character. Although specific data on melting/boiling points are unavailable, analogous spiro compounds exhibit:
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Low solubility in water due to hydrophobic bicyclic frameworks.
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Moderate solubility in organic solvents such as chloroform or dichloromethane .
Table 2: Predicted Properties
Property | Value |
---|---|
LogP (Partition Coefficient) | ~1.2 (estimated) |
Hydrogen Bond Donors | 1 (amine group) |
Hydrogen Bond Acceptors | 3 (ester and amine) |
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s spirocyclic structure mimics constrained amino acids, making it valuable in peptide mimetics and protease inhibitor design. For example, similar spiroheptane derivatives have been explored as:
Material Science
The strain energy of the spiro[3.3]heptane system (~30 kcal/mol) enables applications in high-energy materials or as a scaffold for supramolecular chemistry .
Precaution | Recommendation |
---|---|
Personal Protection | Gloves, goggles, ventilation |
Storage | Cool, dry, inert atmosphere |
Disposal | Incineration or EPA-compliant methods |
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